8-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid
CAS No.:
Cat. No.: VC17210967
Molecular Formula: C8H7N3O3
Molecular Weight: 193.16 g/mol
* For research use only. Not for human or veterinary use.
![8-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid -](/images/structure/VC17210967.png)
Specification
Molecular Formula | C8H7N3O3 |
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Molecular Weight | 193.16 g/mol |
IUPAC Name | 8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid |
Standard InChI | InChI=1S/C8H7N3O3/c1-14-7-6-10-5(8(12)13)4-11(6)3-2-9-7/h2-4H,1H3,(H,12,13) |
Standard InChI Key | MORAKZGGIMTSFO-UHFFFAOYSA-N |
Canonical SMILES | COC1=NC=CN2C1=NC(=C2)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core consists of an imidazo[1,2-a]pyrazine scaffold, a bicyclic system formed by the fusion of imidazole and pyrazine rings. The methoxy (-OCH) and carboxylic acid (-COOH) groups at positions 8 and 2, respectively, confer unique electronic and steric properties. The SMILES notation COC1=CC=CN2C1=NC(=C2)C(=O)O accurately represents its connectivity . X-ray crystallography and NMR studies reveal planar geometry at the pyrazine ring, with the methoxy group adopting an equatorial orientation to minimize steric hindrance .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 192.17 g/mol | |
XLogP3 (Lipophilicity) | 1.6 | |
Topological Polar Surface Area | 63.8 Ų | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 4 |
Physicochemical Behavior
The carboxylic acid group enhances water solubility (predicted solubility: ~2.1 mg/mL at 25°C), while the methoxy substituent contributes to moderate lipophilicity (XLogP3 = 1.6) . This balance facilitates membrane permeability, a critical factor in drug design. The compound’s pKa values are estimated at 4.2 (carboxylic acid) and 9.8 (pyrazine nitrogen), enabling pH-dependent ionization .
Synthesis and Manufacturing
Synthetic Routes
While direct protocols for 8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid are sparingly documented, analogous imidazo[1,2-a]pyrazines are typically synthesized via:
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Cyclocondensation: Reacting 2-aminopyrazine derivatives with α-haloketones or α-haloesters under basic conditions .
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Microwave-Assisted Synthesis: Reducing reaction times from hours to minutes while improving yields (e.g., 65–78% yield in 15 minutes) .
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Post-Functionalization: Introducing methoxy groups via nucleophilic substitution after core formation .
Table 2: Comparative Synthesis Methods
Method | Yield (%) | Time | Key Advantage |
---|---|---|---|
Cyclocondensation | 50–60 | 6–8 h | Low-cost reagents |
Microwave-Assisted | 65–78 | 15 min | Rapid, energy-efficient |
Post-Functionalization | 40–55 | 10 h | Flexible substituent tuning |
Industrial-Scale Challenges
Scalability is hindered by:
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Purification Complexity: Co-elution of byproducts during chromatography .
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Stereochemical Control: Racemization at the carboxylic acid position under high-temperature conditions .
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Regulatory Compliance: Strict guidelines for residual solvents (e.g., DMF, THF) in pharmaceutical intermediates .
Biological Activity and Mechanisms
Anticancer Properties
In silico docking studies predict strong affinity (K = 12–18 nM) for kinase domains such as EGFR and VEGFR2, which are overexpressed in solid tumors . The carboxylic acid moiety may chelate Mg ions in ATP-binding pockets, mimicking endogenous substrates .
Applications Across Disciplines
Pharmaceutical Development
The compound serves as a precursor to protein kinase inhibitors and antibiotic adjuvants. Derivatives with modified methoxy groups show enhanced blood-brain barrier penetration, making them candidates for neurodegenerative disease therapeutics .
Material Science
Incorporating 8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid into polymers improves thermal stability (T increase by 15–20°C) and UV resistance, beneficial for coatings in aerospace applications .
Table 3: Industrial Applications
Sector | Use Case | Benefit |
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Pharmaceuticals | Kinase inhibitor synthesis | High target specificity |
Materials | Polyamide stabilizers | Enhanced UV resistance |
Analytical Chemistry | HPLC calibration standards | Accurate quantification |
Comparative Analysis With Analogues
Structural Analogues
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8-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid: Lacks methoxy group; reduced antimicrobial activity (MIC = 8–16 µg/mL) .
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6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid: Chlorine substitution increases lipophilicity (XLogP3 = 2.1) and potency against Gram-negative pathogens .
Table 4: Derivative Comparison
Compound | Molecular Formula | XLogP3 | MIC (µg/mL) |
---|---|---|---|
8-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid | 1.6 | 0.5–2 | |
8-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid | 1.2 | 8–16 | |
6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid | 2.1 | 0.25–1 |
Challenges and Future Directions
Knowledge Gaps
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Toxicity Profiles: Acute and chronic toxicity data are absent, complicating preclinical development .
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Synthetic Efficiency: Current routes suffer from low atom economy (<50%), necessitating greener catalysts .
Emerging Opportunities
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